molecular formula C17H15BrN4OS2 B308328 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B308328
M. Wt: 435.4 g/mol
InChI Key: BFVLKJKYNXXOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. However, the limitations of using this compound include its toxicity and its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes involved in the regulation of the cell cycle. Finally, future research could focus on developing more effective methods for synthesizing this compound and improving its solubility and stability.

Synthesis Methods

The synthesis of 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved using different methods. One such method involves the reaction of 3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazin-5(4H)-one with 2-bromo-1-(2-chloroethyl)benzene in the presence of a base. Another method involves the reaction of 2-amino-4-bromo-6-(3-thienyl)pyrimidine with 2-chloroethyl phenyl sulfide in the presence of a base.

Scientific Research Applications

The compound 10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

Molecular Formula

C17H15BrN4OS2

Molecular Weight

435.4 g/mol

IUPAC Name

10-bromo-3-propylsulfanyl-6-thiophen-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C17H15BrN4OS2/c1-2-6-25-17-20-16-14(21-22-17)12-8-11(18)3-4-13(12)19-15(23-16)10-5-7-24-9-10/h3-5,7-9,15,19H,2,6H2,1H3

InChI Key

BFVLKJKYNXXOQX-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1

Origin of Product

United States

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